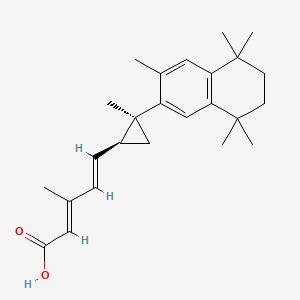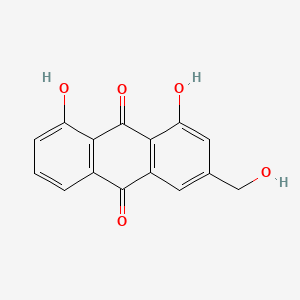
Aloe-emodin
Übersicht
Beschreibung
Aloeemodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) is an anthraquinone and an isomer of emodin present in aloe latex, an exudate from the aloe plant . It has a strong stimulant-laxative action .
Synthesis Analysis
Aloe-emodin derived azoles have been developed as potential antibacterial agents . Some target this compound azoles displayed effective activity against the tested strains .
Molecular Structure Analysis
This compound is a hydroxyanthraquinone and an active component present in Aloe vera leaves and root/rhizome of Rheum palmatum . It possesses specific in vitro and in vivo antineuroectodermal tumor activity .
Chemical Reactions Analysis
This compound may induce the apoptosis of human colon cancer cells through mitochondria-related pathways . It upregulated the protein level of Bax and decreased the expression of Bcl-2, which activates caspase-3 and caspase-9 .
Physical And Chemical Properties Analysis
This compound is a monomer compound derived from hydroxyanthraquinone . It produces a wide range of antitumor effects and is produced by rhubarb, aloe, and other herbs .
Wissenschaftliche Forschungsanwendungen
- Hepatozelluläres Karzinom (HCC): Aloe-emodin hat eine Antitumoraktivität gegen Leberkrebs gezeigt. Netzwerkpharmakologie und Molekül-Docking-Studien haben gezeigt, dass es Kernproteine wie AKT1, EGFR, ESR1, TP53 und SRC angreift . Diese Interaktionen können zur Apoptose beitragen, Proteoglykane im Krebs hemmen und Signalwege wie TNF und PI3K-AKT modulieren.
- Gebärmutterhalskrebs: this compound induziert die Apoptose in Gebärmutterhalskrebszellen, möglicherweise durch Wechselwirkungen mit HPV E6, E7 und dem Glukosestoffwechsel .
- Brustkrebs: Es verstärkt die antiproliferative Aktivität von Tamoxifen, indem es die Ras/ERK- und PI3K/mTOR-Signalwege in Brustkrebszellen blockiert .
- This compound wurde hinsichtlich seiner Auswirkungen auf die Hautgesundheit untersucht. Es beeinflusst fibroblastische Hautzellen, Zellmigration und Genexpressionslevel .
Antitumor-Wirkungen
Gesundheit der Haut und Wundheilung
Zusammenfassend lässt sich sagen, dass this compound vielversprechend als Antitumormittel, entzündungshemmender Wirkstoff und potenzieller Wundheilungsmittel ist. Seine vielfältigen Anwendungen rechtfertigen weitere Erforschung, insbesondere in der Krebsforschung und bei hautbezogenen Studien. Forscher untersuchen auch Nanoformulierungen von this compound, um die Wirkstoffabgabe und Sicherheit zu verbessern . Denken Sie daran, dass this compound zwar Potenzial zeigt, aber weitere klinische Studien und mechanistische Untersuchungen unerlässlich sind, um seine therapeutischen Wirkungen vollständig zu verstehen. 🌿🔬🧪
Wirkmechanismus
Aloe-emodin (AE) is an anthraquinone compound found in various plants, including Rheum palmatum L. and Aloe vera. It has been studied for its potential therapeutic effects in various diseases .
Target of Action
This compound interacts with several targets, including AKT1 , EGFR , ESR1 , TP53 , and SRC . These proteins play crucial roles in cell proliferation, oncogenesis, differentiation, and inflammation .
Mode of Action
This compound interacts with its targets, leading to changes in their activity. For instance, it has been shown to upregulate the expressions of JNK and P38 at low concentrations, while downregulating them at higher concentrations . This modulation of protein activity can lead to changes in cell behavior.
Biochemical Pathways
This compound affects several biochemical pathways. Notably, it has been shown to regulate cell migration of skin cells through the MAP kinase pathway . Other pathways influenced by this compound include apoptosis, proteoglycans in cancer, TNF signaling pathway, TP53 signaling pathway, and PI3K-AKT signaling pathway .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound has poor intestinal absorption, a short elimination half-life, and low bioavailability . These factors can influence the compound’s therapeutic efficacy.
Result of Action
This compound has been shown to inhibit cell proliferation and induce apoptosis in various cell types . It also affects cell migration, with low concentrations accelerating cell migration and high concentrations inhibiting it . Furthermore, this compound has been found to induce changes in gene expression levels of the MAP kinases in healthy fibroblastic skin cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown to affect the lifespan of Caenorhabditis elegans under heat stress . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.
Safety and Hazards
Zukünftige Richtungen
Aloe-emodin may induce the apoptosis of human colon cancer cells through mitochondria-related pathways . This suggests that this compound could be a potential therapeutic agent for the treatment of colon cancer . Additionally, this compound was found to be more potent on cell viability, cell migration, gene expression levels of the MAP kinases in healthy fibroblastic skin cells, and on the lifespan of C. elegans . This reveals the functional effects and the biological factors that interact in the wound healing process of emodin and this compound, and give a possible treatment alternative to shorten the duration of wound care .
Biochemische Analyse
Biochemical Properties
Aloe-emodin boasts multiple biochemical and pharmacological properties, such as strong antibacterial, antioxidant, and antitumor effects . It interacts with various enzymes and proteins, including the MAP kinase family, which plays an active role in wound healing . The expressions of JNK and P38, members of the MAP kinase family, were found to be upregulated at low concentrations of this compound and downregulated at higher concentrations .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It inhibits the ATP content of the cells in a concentration-dependent manner and influences cell function by accelerating cell migration at lower concentrations while inhibiting cell migration in higher concentration treatment groups . It also influences gene expression levels of the MAP kinases in healthy fibroblastic skin cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis in human colon cancer cells through mitochondria-related pathways . This compound upregulates the protein level of Bax and decreases the expression of Bcl-2, which activates caspase-3 and caspase-9 . Furthermore, the protein expression level of cytochrome C increases in a time-dependent manner in the cytoplasm but decreases in a time-dependent manner in the mitochondria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound inhibited the ATP content of the cells in a concentration-dependent manner . Furthermore, the lifespan of Caenorhabditis elegans under heat stress was observed to be longer after treatment with 75 µM emodin and was significantly reduced after 150 µM this compound treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on rats with Porphyromonas gingivalis-induced periodontitis, this compound was found to decrease alveolar bone resorption and periodontal inflammation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to influence the MAP kinase pathway, which regulates processes such as proliferation, oncogenesis, differentiation, and inflammation in the cell .
Transport and Distribution
It has been found to influence cell migration, suggesting that it may be transported to various parts of the cell to exert its effects .
Subcellular Localization
In a study on SKBR3 and A549 cell lines, a peptide conjugate of this compound was found to be mainly internalized within the SKBR3 cells, showing a nuclear localization .
Eigenschaften
IUPAC Name |
1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQWDHRMZQUTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2030695 | |
| Record name | Aloe-emodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2030695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aloeemodin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
481-72-1 | |
| Record name | Aloe emodin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloe emodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloe-emodin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aloe-emodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2030695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALOE EMODIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8IYT9CR7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aloeemodin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
221 - 223 °C | |
| Record name | Aloeemodin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does aloe-emodin exert its anti-cancer effects?
A1: this compound exhibits anti-cancer activity through various mechanisms, including:
- Inhibition of cell proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines, including colon [, , , ], melanoma [], prostate [, ], cervical [, ], gastric [, ], tongue [], and esophageal cancer cells []. This growth inhibition often occurs in a dose- and time-dependent manner.
- Cell cycle arrest: this compound can induce cell cycle arrest at different phases, depending on the cell type. For example, it causes G2/M phase arrest in human cervical cancer cells [] and G0/G1 phase arrest in colon cancer cells [].
- Induction of apoptosis: this compound triggers apoptosis (programmed cell death) in various cancer cells, involving both the extrinsic (Fas death receptor pathway) and intrinsic (mitochondrial) pathways [, ]. This apoptotic effect is often accompanied by DNA fragmentation, nuclear shrinkage, and caspase activation [, ].
- Suppression of signaling pathways: this compound can inhibit key signaling pathways involved in cancer cell growth and survival, such as the PI3K/AKT [, ], mTORC2 [], and MAPK/ERK pathways [, ]. It also downregulates the expression of proteins involved in cell cycle progression, such as cyclins, CDKs, and PCNA [, ].
- Modulation of other cellular processes: this compound has been shown to inhibit angiogenesis (formation of new blood vessels) [], reduce cancer cell migration and invasion [, , ], and induce differentiation in some cancer cells [].
Q2: Does this compound interact with specific molecular targets?
A2: While this compound demonstrates pleiotropic effects, research suggests it can directly interact with certain molecular targets:
- mTORC2: this compound can bind to and inhibit the kinase activity of mTORC2, a protein complex involved in cell growth and proliferation []. This interaction leads to the suppression of downstream targets like AKT and PKCα, ultimately contributing to its anti-cancer effects.
Q3: What are the downstream effects of this compound's interaction with these targets?
A3: The interaction of this compound with its targets triggers a cascade of downstream effects:
- mTORC2 inhibition: Inhibition of mTORC2 by this compound leads to decreased phosphorylation of AKT and PKCα, ultimately suppressing cell proliferation and anchorage-independent growth in prostate cancer cells [].
Q4: What is the molecular formula, weight, and spectroscopic data for this compound?
A4:
- Spectroscopic Data: Characterization studies have utilized various spectroscopic methods:
- FTIR and Raman Spectroscopy: [] provides detailed analyses of the infrared and Raman spectra of this compound, identifying characteristic vibrational modes and correlating them with its molecular structure.
- UV-Visible Spectroscopy: [] also investigates the UV-Visible spectrum of this compound, providing insights into its electronic transitions and light absorption properties.
Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A5: Studies in rats have shown that this compound can be absorbed after oral administration, with metabolites detected in plasma and urine [, ]. A study investigating the pharmacokinetics of this compound after intravenous and oral administration in rats revealed that its metabolites, particularly this compound glucuronides, exhibit higher systemic exposure than the parent compound []. This suggests that this compound undergoes significant metabolism, primarily glucuronidation, influencing its bioavailability and potentially its in vivo activity.
Q6: Do drug transporters influence the absorption and distribution of this compound?
A6: Yes, research indicates that drug transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2) can affect this compound's intestinal absorption []. Inhibiting these transporters in rat intestinal perfusion models significantly enhanced this compound absorption, suggesting their role in limiting its uptake.
Q7: Are there any known interactions between this compound and drug-metabolizing enzymes?
A7: While specific research on this compound's interaction with drug-metabolizing enzymes is limited within the provided context, one study highlights its inhibitory effect on N-acetyltransferase 1 (NAT1) in human malignant melanoma cells []. This inhibition of NAT1, an enzyme involved in xenobiotic metabolism, occurred at both the mRNA and protein levels, indicating a potential for this compound to influence the metabolism of other drugs or compounds.
Q8: What evidence supports the anti-cancer effects of this compound in experimental settings?
A8: this compound's anti-cancer potential has been demonstrated in various experimental models:
- In vivo studies: In a mouse model of schistosomiasis-induced liver fibrosis, this compound administration significantly reduced the levels of fibrosis markers, including transforming growth factor beta 1 (TGF-β1), platelet-derived growth factor (PDGF), and type I and III collagen []. Additionally, this compound demonstrated tumor suppression effects in an athymic nude mouse model of prostate cancer [].
Q9: What is known about the toxicity and safety profile of this compound?
A9: While this compound shows promise as a potential therapeutic agent, its safety profile requires careful consideration:
- Hepatotoxicity: One study highlighted that this compound induced hepatotoxicity in rats []. This finding underscores the importance of further investigating the potential hepatotoxic effects of this compound in different experimental systems and evaluating its safety for potential clinical applications.
Q10: Are there any strategies to improve the delivery and targeting of this compound?
A10: One study explored the encapsulation of this compound in SBA-15 mesoporous silica nanoparticles as a drug delivery system []. This this compound-loaded SBA-15 demonstrated a controlled release profile and enhanced cytotoxicity against cervical cancer cells compared to free this compound, highlighting the potential of nanoformulations in improving this compound's therapeutic efficacy.
Q11: What analytical methods are used to quantify and characterize this compound?
A11: Various analytical techniques are employed in this compound research:
- High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the quantitative determination of this compound in various matrices, including plant extracts, biological samples, and pharmaceutical formulations [, , , ].
- Thin-Layer Chromatography (TLC): TLC, coupled with densitometry or image analysis, offers a rapid and cost-effective approach for the quantification of this compound in plant materials [, ].
- Spectroscopic Methods: As mentioned previously, FTIR, Raman, and UV-Visible spectroscopy are valuable tools for characterizing the structure and properties of this compound [].
Q12: What is the historical context of this compound research?
A12: this compound has a long history of use in traditional medicine, particularly in Asia, for its purgative and anti-inflammatory properties [, ]. Modern scientific research has expanded upon these traditional uses, exploring its diverse pharmacological activities, including anti-cancer, antibacterial, antiviral, and antioxidant effects [, , , ].
Q13: Are there any cross-disciplinary applications of this compound?
A13: Beyond its biomedical applications, this compound has shown potential in other fields:
- Antibacterial Coatings: Research has explored the incorporation of this compound microcapsules into water-based coatings to impart antibacterial properties []. These coatings demonstrated significant antibacterial activity against both Escherichia coli and Staphylococcus aureus, indicating their potential application in various settings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




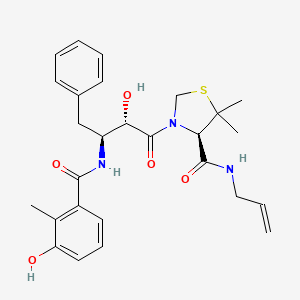
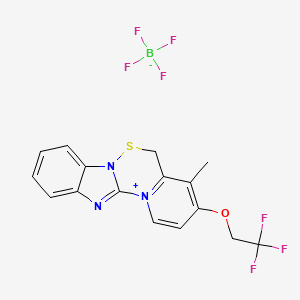
![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B1665633.png)
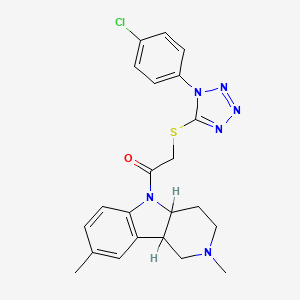
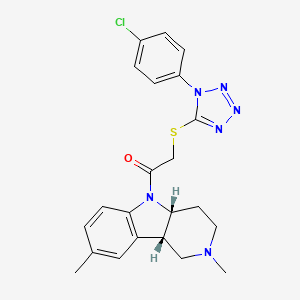

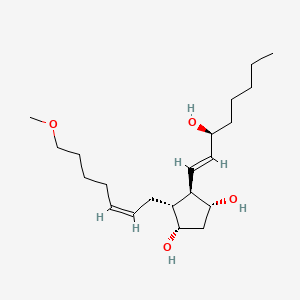
![4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B1665644.png)
